Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)-
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Overview
Description
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)-: is a complex organic compound characterized by the presence of a benzaldehyde group attached to a long polyether chain. This compound is notable for its unique structure, which combines aromatic and polyether functionalities, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- typically involves the reaction of benzaldehyde with a polyether chain precursor under specific conditions. One common method is the Williamson ether synthesis, where benzaldehyde is reacted with a polyether alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)benzoic acid
Reduction: Formation of 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)benzyl alcohol
Substitution: Formation of various substituted derivatives depending on the substituent introduced
Scientific Research Applications
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The polyether chain can facilitate the transport of the compound across cell membranes, enhancing its bioavailability. Additionally, the benzaldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)
- Benzaldehyde, 4-(3,6,9,12,15-tetraoxadodec-1-yloxy)
Uniqueness
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- is unique due to its longer polyether chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This extended chain length can influence its solubility, reactivity, and interactions with other molecules, making it a versatile compound for various applications.
Biological Activity
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- is a complex derivative of benzaldehyde characterized by a long polyether chain. This structural feature enhances its solubility and potential biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C27H50O7
- Molecular Weight : 478.68 g/mol
- CAS Number : 1638364-39-4
The biological activity of Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activity, influencing cellular responses.
- Antioxidant Activity : The presence of the polyether chain may enhance its ability to scavenge free radicals.
Antimicrobial Properties
Research indicates that benzaldehyde derivatives exhibit antimicrobial properties. The long polyether chain may enhance the compound's interaction with microbial membranes, leading to increased efficacy against bacteria and fungi.
Anticancer Activity
Studies have suggested that benzaldehyde derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
Benzaldehyde | C7H6O | Mild antimicrobial activity |
4-Hydroxybenzaldehyde | C7H6O2 | Antioxidant properties |
Benzyl Alcohol | C7H8O | Antimicrobial properties |
Properties
CAS No. |
1638364-39-2 |
---|---|
Molecular Formula |
C20H32O8 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C20H32O8/c1-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-20-4-2-19(18-21)3-5-20/h2-5,18H,6-17H2,1H3 |
InChI Key |
ZNXARMPPQUEYCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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